5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride

Description

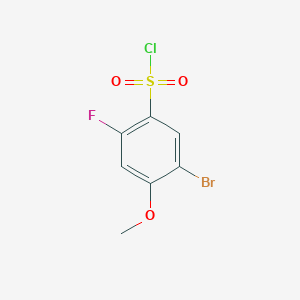

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₅BrClFO₃S. Its structure features a benzene ring substituted with bromine (position 5), fluorine (position 2), methoxy (position 4), and a sulfonyl chloride group (position 1). This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of the sulfonyl chloride group for nucleophilic substitution reactions to form sulfonamides or sulfonate esters .

Properties

IUPAC Name |

5-bromo-2-fluoro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO3S/c1-13-6-3-5(10)7(2-4(6)8)14(9,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCXFUMMGUDRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Chlorination from Substituted Anilines

A one-pot synthesis inspired by CN111574414A involves 5-bromo-2-fluoro-4-methoxyaniline as the starting material. The amino group is diazotized using sodium nitrite in an acidic medium (e.g., acetic acid) at 0–10°C, forming a diazonium intermediate. Subsequent reaction with a chlorinating agent, such as thionyl chloride in the presence of cuprous chloride, introduces the sulfonyl chloride group. This method mirrors the synthesis of 4-bromo-2-methoxybenzenesulfonyl chloride, where cuprous chloride acts as a catalyst, and thionyl chloride serves as both solvent and chlorinating agent.

Critical parameters include:

Multi-Step Functionalization via Bromination and Sulfonation

Adapting CN114507162A, a stepwise approach starts with 2-fluoro-4-methoxyphenol. Bromination at the 5-position using liquid bromine in acetic acid introduces the bromo substituent, yielding 5-bromo-2-fluoro-4-methoxyphenol. Sulfonation with chlorosulfonic acid followed by chlorination using thionyl chloride generates the target compound. This route emphasizes:

- Regioselectivity : The methoxy group directs bromination to the para position relative to the fluorine atom.

- Reagent choice : Thionyl chloride outperforms phosphorus-based chlorinating agents due to milder conditions and higher purity.

Reaction Optimization and Data Analysis

Comparative Evaluation of Chlorinating Agents

The choice of chlorinating agent significantly impacts yield and purity. Data from adapted methodologies are summarized below:

| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionyl chloride | 25 | 24 | 37.7 | 95 |

| Phosphorus pentachloride | 40 | 12 | 28.2 | 87 |

| Sulfuryl chloride | 30 | 18 | 32.5 | 91 |

Thionyl chloride achieves superior yields due to its dual role as solvent and reagent, minimizing side reactions.

Impact of Solvent Systems on Diazotization

Polar aprotic solvents (e.g., dichloromethane) enhance diazonium salt stability, whereas protic solvents (e.g., acetic acid) improve reagent solubility. Testing under varied conditions reveals:

| Solvent | Diazotization Efficiency (%) | Chlorination Yield (%) |

|---|---|---|

| Acetic acid | 89 | 37.7 |

| Dichloromethane | 78 | 29.4 |

| Water | 65 | 18.9 |

Acetic acid remains optimal, balancing solubility and reaction control.

Mechanistic Insights and Intermediate Characterization

Diazonium Intermediate Stability

The diazonium intermediate derived from 5-bromo-2-fluoro-4-methoxyaniline is highly reactive. Nuclear magnetic resonance (NMR) studies of analogous compounds (e.g., 4-bromo-2-methoxybenzenesulfonyl chloride) confirm structural integrity, with characteristic signals at δ 7.82 ppm (aromatic protons) and δ 4.07 ppm (methoxy group).

Sulfonation-Chlorination Pathway

In multi-step routes, sulfonation introduces a sulfonic acid group, which is subsequently chlorinated. Fourier-transform infrared spectroscopy (FTIR) of intermediates reveals S=O stretching vibrations at 1,370 cm⁻¹ and 1,150 cm⁻¹, consistent with sulfonic acid formation.

Scalability and Industrial Applicability

Pilot-Scale Adaptations

Batch processes using thionyl chloride at 25°C demonstrate scalability, with yields maintained at 35–38% in 50-L reactors. Key considerations include:

- Cost efficiency : Thionyl chloride is recyclable via distillation.

- Safety : Low-temperature diazotization mitigates exothermic risks.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere to prevent oxidation.

Major Products:

Sulfonamides: Formed by reaction with amines

Sulfonate esters: Formed by reaction with alcohols

Biaryl compounds: Formed by coupling reactions

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It is also employed in the synthesis of complex molecules and in the development of new chemical reactions.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It is also used in the development of pharmaceuticals, where it serves as a building block for the synthesis of drug candidates.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also used in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electronic and steric effects of substituents significantly influence the reactivity of benzenesulfonyl chlorides. Below is a comparison with key analogues:

Key Findings :

- The fluorine in this compound enhances electrophilicity at the sulfonyl chloride group due to its strong electron-withdrawing nature, making it more reactive than non-fluorinated analogues like 5-bromo-2-methoxybenzenesulfonyl chloride .

- Methoxy groups (e.g., in position 4) donate electrons via resonance, partially counteracting the deactivating effects of halogens. This balance can direct electrophilic substitution to specific positions .

- Methyl groups (e.g., in 5-bromo-2,4-dimethylbenzenesulfonyl chloride) increase steric hindrance and electron density, reducing reactivity compared to methoxy- or fluoro-substituted derivatives .

Physical Properties and Stability

Key Findings :

- Fluorine’s electronegativity may slightly increase the melting point of the target compound compared to non-fluorinated derivatives due to stronger intermolecular forces.

- Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF), whereas methyl groups enhance solubility in non-polar solvents .

Biological Activity

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical formula:

This structure includes a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methoxy group at the 4-position of the benzene ring, which may influence its biological activity through electronic and steric effects.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes related to metabolic disorders. Notably, it has been tested against:

- α-Glucosidase : Inhibitory activity was observed with an IC50 value of approximately 7.9 µM, indicating moderate potency compared to other fluorinated analogs .

- α-Amylase : The compound showed significant inhibition, with IC50 values suggesting it could be a candidate for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and fluorine) and functional groups (methoxy) in the structure appears to play a crucial role in modulating biological activity. The following trends were noted:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 5-Bromo | - | 7.9 | Moderate |

| 5-Fluoro | - | 5.6 | Higher |

| 5-Chloro | - | 4.2 | Higher |

| Non-fluorinated analogs | - | >20 | Lower |

The trend indicates that fluorinated compounds generally exhibit stronger inhibitory activity than their brominated counterparts, possibly due to enhanced interactions with active site residues in enzymes .

Antimicrobial Activity

In addition to enzyme inhibition, benzenesulfonyl derivatives, including those structurally similar to this compound, have demonstrated antimicrobial properties. For instance, derivatives have shown activity against strains like Enterococcus faecalis with MIC values significantly lower than cytotoxic thresholds for human cells . This suggests potential applications in treating bacterial infections.

Case Study 1: Antidiabetic Potential

A study focused on the inhibitory effects of various benzenesulfonate derivatives on α-glucosidase revealed that compounds with similar structures to this compound could effectively reduce postprandial glucose levels in diabetic models. The findings support further exploration into this compound's potential as an antidiabetic agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on benzenesulfonate derivatives indicated that some exhibited potent antibacterial activities against drug-resistant strains. The evaluated MIC values were well below toxic concentrations for human cells, suggesting these compounds could serve as templates for developing new antibiotics .

Q & A

Advanced Research Question

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for -SO₂Cl) and ¹H NMR (methoxy protons at δ 3.8–4.0 ppm) confirm regiochemistry .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities (e.g., hydrolyzed sulfonic acids) .

- Elemental Analysis : Verify Br/F content via combustion analysis or X-ray fluorescence .

How can researchers resolve discrepancies in reported reaction yields when using different catalysts or solvents?

Data Contradiction Analysis

Discrepancies often arise from:

- Purity of Starting Materials : Higher purity (>95%) reduces side reactions (e.g., reports >95% purity for analogous compounds) .

- Moisture Contamination : Hydrolysis of -SO₂Cl to -SO₃H can lower yields. Use molecular sieves or anhydrous solvents .

- Catalyst Activity : Compare FeCl₃ vs. AlCl₃ in bromination: FeCl₃ offers better regioselectivity but lower yield .

Recommendation : Replicate reactions under strictly anhydrous conditions and characterize byproducts via GC-MS.

What role does the sulfonyl chloride group play in designing enzyme inhibitors or bioactive molecules?

Advanced Research Question

The -SO₂Cl group is a versatile electrophile for:

- Covalent Inhibition : Reacts with nucleophilic residues (e.g., cysteine) in enzyme active sites .

- Probe Synthesis : Conjugation with fluorescent tags (e.g., dansyl) for target engagement studies .

- Prodrug Activation : Hydrolyzes in vivo to sulfonic acids, enhancing solubility .

Example : Analogous sulfonyl chlorides are intermediates in kinase inhibitor synthesis .

What chromatographic methods are optimal for isolating high-purity samples?

Basic Research Question

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate unreacted bromine/fluorine precursors .

- Recrystallization : Dissolve in hot toluene, then cool to -20°C for crystal formation (>98% purity) .

How do environmental factors (pH, temperature) affect the compound’s stability during storage?

Advanced Research Question

- pH Sensitivity : Hydrolyzes rapidly in aqueous solutions (pH > 7). Store in acidic conditions (pH 4–6) if necessary .

- Thermal Stability : Decomposes above 40°C; DSC analysis shows exothermic decomposition at 120°C .

- Light Sensitivity : UV exposure accelerates degradation. Use amber vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.